Hexanal hexyl isoamyl acetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

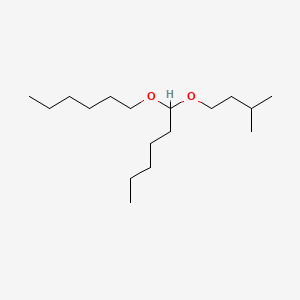

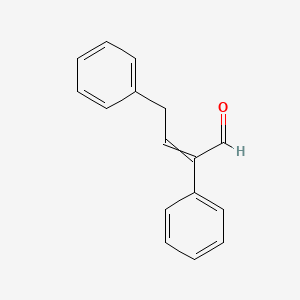

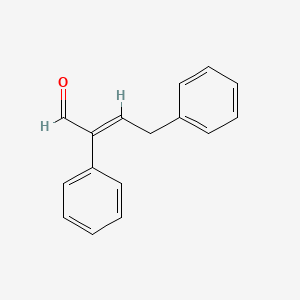

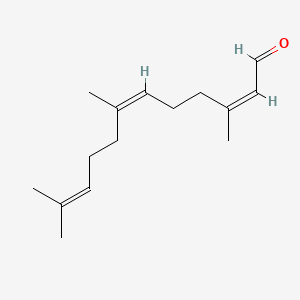

Hexanal hexyl isoamyl acetal is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. These compounds are diethers of geminal diols and can be derived from both aldehydes and ketones . This compound is primarily used as a flavoring agent due to its pleasant aroma .

Preparation Methods

Hexanal hexyl isoamyl acetal is synthesized through the reaction of hexanal with hexyl alcohol and isoamyl alcohol. The process involves the formation of a hemiacetal intermediate, which then reacts with another alcohol molecule to form the acetal. This reaction typically occurs under acidic conditions to facilitate the formation of the acetal bond .

Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the reaction. Recent advances in green chemistry have introduced environmentally friendly catalysts and solvents to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Hexanal hexyl isoamyl acetal undergoes various chemical reactions, including:

Oxidation: Acetals are generally resistant to oxidation due to the absence of hydrogen atoms on the carbon bonded to the oxygen atoms.

Reduction: Acetals can be reduced to their corresponding alcohols under specific conditions.

Substitution: Acetals can undergo substitution reactions where one of the alkoxy groups is replaced by another group.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexanal hexyl isoamyl acetal has several scientific research applications:

Chemistry: It is used as a model compound to study acetal formation and reactivity.

Biology: Its pleasant aroma makes it useful in olfactory studies and as a flavoring agent in food research.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Industry: It is widely used in the flavor and fragrance industry due to its desirable sensory properties

Mechanism of Action

The mechanism of action of hexanal hexyl isoamyl acetal involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its aroma. The molecular targets are primarily olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Hexanal hexyl isoamyl acetal can be compared with other acetals such as:

Hexanal dihexyl acetal: Similar in structure but with two hexyl groups instead of one hexyl and one isoamyl group.

Butanal dibenzyl thioacetal: Contains sulfur atoms, giving it different chemical properties and applications.

Vanillin 3-(l-menthoxy)propane-1,2-diol acetal: A more complex acetal with additional functional groups, used in different flavor and fragrance applications.

This compound is unique due to its specific combination of hexyl and isoamyl groups, which contribute to its distinct aroma and reactivity.

Properties

CAS No. |

896447-13-5 |

|---|---|

Molecular Formula |

C17H36O2 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-hexoxy-1-(3-methylbutoxy)hexane |

InChI |

InChI=1S/C17H36O2/c1-5-7-9-11-14-18-17(12-10-8-6-2)19-15-13-16(3)4/h16-17H,5-15H2,1-4H3 |

InChI Key |

BFNIPPNBSJGEQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(CCCCC)OCCC(C)C |

density |

0.835-0.840 |

physical_description |

Clear, colourless liquid; Sweet, green aroma |

solubility |

Insoluble in water; soluble in organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

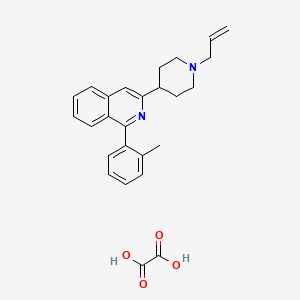

![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)